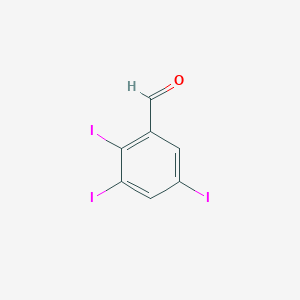

2,3,5-Triiodobenzaldehyde

Vue d'ensemble

Description

2,3,5-Triiodobenzaldehyde, also known as TIBA, is a chemical compound with the molecular formula C7H3I3O . It is a yellowish crystalline solid that is primarily used in organic synthesis and as a reagent in the preparation of pharmaceutical intermediates .

Molecular Structure Analysis

The molecular formula of this compound is C7H3I3O . The average mass is 483.811 Da and the monoisotopic mass is 483.731781 Da .Physical And Chemical Properties Analysis

This compound has a density of 2.9±0.1 g/cm³ . Its boiling point is 413.1±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 66.6±3.0 kJ/mol . The flash point is 203.6±28.7 °C . The index of refraction is 1.803 .Applications De Recherche Scientifique

Synthesis and Biological Activity

2,3,5-Triiodobenzaldehyde has been utilized in the synthesis of biologically active compounds. For example, Schiff base compounds, which are derived from condensation reactions involving aldehydes like this compound, show significant bioactivity. These activities include antioxidant, enzyme inhibition, and antimicrobial properties, which are often enhanced by metal coordination (Sumrra et al., 2018)(Sumrra et al., 2018).

Chemical Reactions and Catalysis

This compound plays a crucial role in various chemical reactions. It is involved in reactions with alkynes, alkenes, or allenes, often in the presence of catalysts like rhodium. These reactions are important for the synthesis of different organic compounds, such as 2-alkenoylphenols (Kokubo et al., 1999)(Kokubo et al., 1999).

Catalytic Etherification

In the field of organic synthesis, this compound is used in the catalytic etherification of benzaldehydes. This process is important for generating novel symmetrical dibenzyl ethers and thioethers, with significant yields and efficiency (Prajapati et al., 2019)(Prajapati et al., 2019).

Synthesis of Complex Molecules

It is also used in the synthesis of complex molecules such as diiodobenzaldehyde derivatives and Mn(III) cluster compounds. These syntheses are essential for exploring new chemical properties and applications (Al‐Zoubi et al., 2020; Bikas et al., 2020)(Al‐Zoubi et al., 2020)(Bikas et al., 2020).

Magnetic Properties and Catalytic Oxidation

Further, this compound derivatives are involved in the synthesis of chiral copper(II) complexes, which are useful in TEMPO-mediated aerobic oxidation of alcohols and also in the study of magnetic properties (Zhang et al., 2014)(Zhang et al., 2014).

Pharmaceutical and Material Science Research

In pharmaceutical and material science research, derivatives of this compound are synthesized for potential antioxidant activities and acidic properties. These compounds are also used in constructing novel chelating ligands and as intermediates for further chemical transformations (Gürsoy-Kol et al., 2017; Hu et al., 2003)(Gürsoy-Kol et al., 2017)(Hu et al., 2003).

Electrocatalysis and Photochemistry

This compound is also important in electrocatalysis, specifically in the oxidation of NADH and in photochemical studies as a chemical actinometer (Rocaboy & Gladysz, 2003; Galbavy et al., 2010)(Rocaboy & Gladysz, 2003)(Galbavy et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2,3,5-triiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJLASMOZHOOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)

![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)

![4,7-Diazaspiro[2.5]octan-5-one hydrochloride](/img/structure/B1442725.png)

![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)